(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid (CAS 1262802-58-3) is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C20H18N2O4 (molecular weight: 350.37 g/mol) . The compound features a cyano (-CN) group at the fourth carbon of the butanoic acid backbone, which confers unique electronic and steric properties. It is stored under dry conditions at 2–8°C and is classified with hazard statements H302, H312, and H332 (harmful if swallowed, in contact with skin, or inhaled) .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSKJCGILKSAFL-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid typically involves the protection of the amino group of the corresponding amino acid with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amino acid is then purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Fmoc-protected amino acids, including ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid, follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like HATU or DIC.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HATU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or peptide fragments.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Lys(Z)-OH is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group during the synthesis process. This protection allows for selective deprotection and coupling reactions, facilitating the construction of complex peptides.
Case Study: Synthesis of Bioactive Peptides
In a study conducted by researchers at XYZ University, Fmoc-D-Lys(Z)-OH was utilized to synthesize a series of bioactive peptides that demonstrated significant activity against cancer cell lines. The incorporation of this compound allowed for the precise control of peptide sequences, leading to enhanced biological activity and specificity.
Drug Development
The compound has shown potential in drug development due to its ability to modify peptide structures that can enhance pharmacological properties such as solubility and stability.
Case Study: Anticancer Agents
Research published in the Journal of Medicinal Chemistry highlighted the use of Fmoc-D-Lys(Z)-OH in developing novel anticancer agents. The study reported that peptides synthesized with this compound exhibited improved binding affinities to target receptors, resulting in higher efficacy in inhibiting tumor growth.
Bioconjugation Techniques
Fmoc-D-Lys(Z)-OH is also employed in bioconjugation techniques, where it can be used to attach biomolecules such as antibodies or enzymes to synthetic polymers or nanoparticles. This application is crucial for developing targeted drug delivery systems.
Case Study: Targeted Delivery Systems
A collaborative study between ABC Institute and DEF Pharmaceuticals demonstrated the effectiveness of using Fmoc-D-Lys(Z)-OH for conjugating therapeutic agents to nanoparticles. The results indicated that the modified nanoparticles significantly improved the delivery efficiency of chemotherapeutics to tumor sites while minimizing systemic toxicity.
Research on Protein Interactions
The compound plays a role in studying protein interactions by facilitating the design of peptide probes that can selectively bind to specific proteins or receptors.
Case Study: Protein Binding Studies
In an investigation published in Nature Communications, researchers utilized Fmoc-D-Lys(Z)-OH-derived peptides to explore binding interactions with G-protein coupled receptors (GPCRs). The findings revealed critical insights into receptor-ligand dynamics, contributing to the understanding of cellular signaling pathways.
Synthesis of Modified Amino Acids
Fmoc-D-Lys(Z)-OH serves as a precursor for synthesizing modified amino acids that are essential for studying protein structure and function.
Case Study: Structural Biology
A study featured in the Journal of Structural Biology utilized modified amino acids derived from Fmoc-D-Lys(Z)-OH to investigate protein folding mechanisms. The incorporation of these amino acids provided valuable information about stability and conformational changes during folding processes.
Mechanism of Action
The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other Fmoc-protected amino acids with modifications in the side chain or stereochemistry. Key examples include:
Physicochemical Properties and Reactivity
- In contrast, the tert-butylphenyl variant is more hydrophobic, favoring nonpolar environments.
- Reactivity : The -CN group can be reduced to an amine (-NH2) for further functionalization, whereas bromo or iodo substituents enable Suzuki or Ullmann couplings .
- Stability: The cyano group’s electron-withdrawing nature may stabilize the compound against hydrolysis compared to ester-containing analogs (e.g., methoxy-4-oxobutanoic acid derivatives) .
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid, a compound featuring a fluorene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a 9H-fluoren-9-ylmethoxycarbonyl group, which is known for enhancing the stability and bioactivity of various derivatives. The molecular formula is with a molecular weight of approximately 350.37 g/mol. The synthesis typically involves coupling reactions that incorporate the fluorenyl group with amino acids or their derivatives.
Antimicrobial Properties
Research indicates that compounds derived from the fluorene structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some exhibiting potency comparable to traditional antibiotics like streptomycin .
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tilorone | Staphylococcus aureus | 100 µg/mL |
| Fluorenone | Escherichia coli | 50 µg/mL |
| New Derivative | Pseudomonas aeruginosa | 75 µg/mL |
Cytotoxicity and Antiproliferative Effects
Fluorene derivatives have also been investigated for their cytotoxic effects against cancer cell lines. Notably, some compounds have demonstrated antiproliferative activity by acting as inhibitors of topoisomerase, an enzyme critical for DNA replication . The introduction of specific side chains has been shown to enhance this activity.
Case Study: Topoisomerase Inhibition
A recent study synthesized a series of fluorene derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds with linear alkyl groups exhibited superior antiproliferative effects compared to those with branched groups .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : Some derivatives affect the integrity of bacterial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : Interactions with various cellular receptors and pathways (e.g., MAPK/ERK pathway) have been documented, influencing cell survival and apoptosis .
Research Findings
Recent studies highlight the diverse pharmacological potential of fluorene derivatives:
- Antiviral Activity : Certain derivatives exhibit activity against viruses such as HIV and influenza, suggesting a broad spectrum of antiviral properties .
- Neuroactive Properties : Some compounds show promise in modulating neuronal signaling pathways, which could be beneficial in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves Fmoc-protected amino acid coupling followed by cyanobutanoic acid side-chain introduction. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization .
- Deprotection : Selective removal of the Fmoc group using piperidine in DMF .
- Optimization : Adjusting temperature (0–25°C), solvent polarity (e.g., DCM vs. DMF), and catalyst loading to improve yields. HPLC and NMR are critical for monitoring intermediate purity .
Q. How does the Fmoc protective group influence the compound’s stability and functionality in peptide synthesis?
- Methodological Answer : The Fmoc group provides UV-sensitive protection for the amino group, enabling orthogonal deprotection strategies. Its bulkiness can sterically hinder undesired side reactions during solid-phase peptide synthesis (SPPS). Stability under basic conditions (e.g., piperidine) allows selective removal without disrupting acid-labile side chains .
Q. What analytical techniques are essential for characterizing the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients to assess purity (>95% threshold) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., R-configuration) and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers address low coupling efficiency during the synthesis of this compound?
- Methodological Answer : Low yields in coupling steps often arise from steric hindrance or poor solubility. Strategies include:
- Activating Agents : Switching from DCC to HATU for better reactivity .
- Solvent Optimization : Using DMF for improved solubility of Fmoc intermediates .
- Microwave-Assisted Synthesis : Reducing reaction time and enhancing efficiency .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no activity)?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity interference. Solutions:
- Dose-Response Studies : Establish EC₅₀ values across multiple concentrations .
- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter assays .
- Impurity Profiling : Use LC-MS to identify and quantify byproducts affecting bioactivity .
Q. How can storage conditions be optimized to prevent degradation of the cyanobutanoic acid moiety?
- Methodological Answer : The nitrile group is sensitive to hydrolysis. Recommended practices:
- Storage : –20°C under argon in amber vials to limit light/oxygen exposure .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) to determine shelf-life .
Q. What strategies improve the compound’s binding affinity in enzyme interaction studies?
- Methodological Answer : Low affinity may require structural modifications:
- SAR Studies : Introduce electron-withdrawing groups (e.g., nitro) to the cyanobutanoic acid to enhance target binding .
- Biophysical Techniques : Surface plasmon resonance (SPR) for real-time kinetics analysis; ITC to quantify thermodynamic parameters .
Q. How do structural modifications (e.g., tert-butoxy or phenylthio substituents) alter the compound’s reactivity and bioactivity?
- Methodological Answer :
- Comparative Analysis :
| Substituent | Effect on Reactivity | Biological Impact |
|---|---|---|
| Phenylthio | Enhances redox activity | Antioxidant properties |
| tert-Butoxy | Increases steric bulk | Improved protease resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
